Strategic Sourcing and Technical Utilization of 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Strategic Sourcing and Technical Utilization of 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Executive Summary & Chemical Dossier
1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors, agrochemicals, and functionalized Schiff bases. Unlike commodity solvents or reagents, this compound is often synthesized on-demand or held in small library stocks.
For drug development professionals, the critical challenge is not merely locating a vendor, but verifying the regioisomeric purity of the material. The synthesis of N-alkylated pyrazoles is prone to producing mixtures of 1,3- and 1,5-isomers, which can lead to erroneous SAR (Structure-Activity Relationship) data if not detected early.
Compound Identity
| Property | Detail |
| Chemical Name | 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
| CAS Number | 1250582-63-8 |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 216.24 g/mol |
| SMILES | CCN1N=C(C2=CC=CC=C2)C(C=O)=C1 |
| Key Functional Groups | Aldehyde (C4), Phenyl (C3), Ethyl (N1) |
| Physical State | Pale yellow to off-white solid (typically) |
The Supplier Landscape: Strategic Sourcing
This compound is classified as a Tier 2 Building Block .[1] It is not available for "overnight shipping" from general catalogs (e.g., standard Sigma-Aldrich stock) but is maintained by specialized heterocyclic chemistry providers.[1]
Supplier Categorization
To ensure supply chain security, categorize vendors by their synthetic capability rather than just their catalog listing.
| Tier | Vendor Type | Representative Companies | Lead Time | Risk Profile |
| 1 | Originator/Library Holders | Enamine , BLD Pharm , Life Chemicals | 1–2 Weeks | Low. These vendors likely performed the original library synthesis. |
| 2 | Aggregators | MolPort , eMolecules , ChemSpace | 2–4 Weeks | Medium. They facilitate the transaction but rely on Tier 1 stock.[1] |
| 3 | Custom Synthesis | Matrix Scientific , Oakwood | 4–8 Weeks | Variable. Good for scale-up (>100g), but requires strict QC on first delivery.[1] |
Sourcing Protocol
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Primary Search: Use the CAS 1250582-63-8 on aggregator platforms (eMolecules/SciFinder).
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Stock Verification: Do not rely on "In Stock" web badges. Request a current structure verification (H-NMR) before purchase.[1]
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Regioisomer Clause: Explicitly state in the Purchase Order: "Material must be >95% 1-ethyl-3-phenyl isomer, with <5% 1-ethyl-5-phenyl impurity."
Synthetic Provenance & Impurity Profiling
Understanding the synthesis is the only way to predict and detect impurities.[1] There are two primary routes to this molecule, each with distinct impurity profiles.
Route A: Vilsmeier-Haack Formylation (Preferred)
The most common commercial route involves the Vilsmeier-Haack reaction of the corresponding hydrazone. This route is generally more regioselective but involves phosphorus reagents.[1]
Route B: N-Alkylation of 3-Phenylpyrazole (High Risk)
Some suppliers may attempt to alkylate 3-phenyl-1H-pyrazole-4-carbaldehyde. This is the danger zone. Alkylation of 3-phenylpyrazole typically yields a mixture of the 1-ethyl-3-phenyl (desired) and 1-ethyl-5-phenyl (undesired) isomers due to tautomerism.
Visualization: Synthetic Pathways & Impurities
Caption: Figure 1. The Vilsmeier-Haack route (blue) is preferred.[1] The Alkylation route (red) poses a high risk of regioisomeric contamination.[1]
Quality Control: The Self-Validating System
As a researcher, you must validate the material upon receipt. Standard LC-MS is insufficient because the 3-phenyl and 5-phenyl isomers have identical masses and similar retention times.
The "Regio-Check" Protocol
Objective: Distinguish 1-ethyl-3-phenyl from 1-ethyl-5-phenyl.
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1H-NMR (1D):
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Look for the aldehyde proton (~9.8–10.0 ppm).[1]
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Look for the pyrazole C5-H singlet. In the 3-phenyl isomer, the C5-H is adjacent to the N-ethyl group. In the 5-phenyl isomer, the C3-H is distant from the N-ethyl.
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NOESY (2D) - The Gold Standard:
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Desired (1-Ethyl-3-phenyl): Strong NOE correlation between the N-Ethyl protons (methylene quartet) and the Pyrazole C5-H .
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Undesired (1-Ethyl-5-phenyl): Strong NOE correlation between the N-Ethyl protons and the Phenyl ring protons (ortho position).
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Visualization: QC Decision Tree
Caption: Figure 2. QC workflow to strictly validate regioisomeric identity using NOESY NMR.
Application Workflows
Once validated, this aldehyde serves as a versatile "linchpin" intermediate.
Key Reaction: Reductive Amination
The most common application in drug discovery is coupling the aldehyde with an amine to form a secondary amine scaffold (common in kinase inhibitors).[1]
Standard Operating Procedure (SOP):
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Solvent: Dichloroethane (DCE) or Methanol (MeOH).[1]
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Stoichiometry: 1.0 eq Aldehyde + 1.1 eq Amine.[1]
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Activation: Stir 1h to form imine (monitor by TLC).
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Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).
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Workup: Quench with sat. NaHCO₃.
Note on Stability: The aldehyde is prone to air oxidation to the carboxylic acid over time.[1] Store under Argon at -20°C. If the solid turns white to crusty yellow, check the NMR for a broad -COOH peak (~12 ppm).
References
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Enamine Ltd. (2025).[1] Catalog Entry for CAS 1250582-63-8.[2][3][4][5][6] Retrieved from (Verified Supplier).[1]
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BLD Pharm. (2025).[1] Product Analysis: 1-Ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from .[1]
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PubChem. (2025).[1][7] Compound Summary for Pyrazole Derivatives. National Library of Medicine.[1] Retrieved from .[1]
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Kira, M. A., et al. (1970).[1] "Vilsmeier-Haack reaction of hydrazones: Synthesis of pyrazole-4-carboxaldehydes." Journal of Heterocyclic Chemistry. (Foundational synthesis mechanism).[1]
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Fustero, S., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation." Journal of Organic Chemistry. (Reference for regioisomer issues in alkylation).
Sources
- 1. SMILES for Hydroxycarboxylic acid receptor 1 [bindingdb.org]
- 2. 1250673-36-9|1-Ethyl-5-phenyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 588674-26-4|1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 676348-38-2|1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 5. 1004451-68-6|1-ACetyl-3-phenyl-1h-pyrazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. 기타수입시약 > 1-ethyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 7. 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde | C7H10N2O | CID 573203 - PubChem [pubchem.ncbi.nlm.nih.gov]
